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Executive Summary
Foliglurax (PXT002331) is a selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 4 (mGluR4) that was investigated as a potential non-dopaminergic therapy

for Parkinson's disease (PD). The rationale for its development was based on the hypothesis

that modulating the overactive glutamatergic neurotransmission in the basal ganglia of

individuals with PD could alleviate motor symptoms and levodopa-induced dyskinesia (LID).

Preclinical studies in rodent and primate models of PD showed promising results, suggesting

both symptomatic relief and potential neuroprotective effects. However, a Phase II clinical trial

(NCT02619221) in patients with moderate to severe PD did not meet its primary and secondary

endpoints, leading to the discontinuation of its development. This technical guide provides an

in-depth overview of the mechanism of action of Foliglurax, summarizing the key preclinical

and clinical data, and detailing the experimental methodologies employed in its evaluation.

The Role of mGluR4 in the Basal Ganglia Circuitry
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra

pars compacta leads to a cascade of neurochemical imbalances within the basal ganglia, a

group of subcortical nuclei critical for motor control. A key consequence of this dopamine

depletion is the hyperactivity of the subthalamic nucleus (STN) and the internal globus pallidus

(GPi), resulting in excessive inhibition of the thalamus and subsequent motor deficits.
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The corticostriatal pathway, which uses the excitatory neurotransmitter glutamate, becomes

overactive in PD, contributing to this pathological cascade. Metabotropic glutamate receptor 4

(mGluR4), a Gi/o-coupled receptor, is strategically located on presynaptic terminals of the

striatopallidal pathway. Its activation leads to a decrease in the release of GABA, an inhibitory

neurotransmitter. This reduction in GABAergic transmission is hypothesized to disinhibit the

external globus pallidus (GPe), which in turn increases its inhibitory input to the STN, thereby

normalizing the hyperactivity of the indirect pathway.

Signaling Pathway of mGluR4 Activation
Foliglurax, as a positive allosteric modulator, does not directly activate mGluR4 but enhances

its sensitivity to the endogenous ligand, glutamate. This potentiation of mGluR4 signaling leads

to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic

AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased protein kinase A

(PKA) activity and ultimately modulates downstream effectors to reduce neurotransmitter

release.
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Caption: mGluR4 signaling cascade modulated by Foliglurax.

Preclinical Evidence for Foliglurax in Parkinson's
Disease Models
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The therapeutic potential of Foliglurax was assessed in various preclinical models of

Parkinson's disease, primarily in rodents and non-human primates treated with the neurotoxin

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic

neurons.

Neuroprotection in MPTP-Lesioned Mice
A key study investigated the neuroprotective effects of Foliglurax in a mouse model of early

Parkinson's disease.

Animal Model: Male C57BL/6 mice were used.

Treatment Groups:

Vehicle (Control)

MPTP only

Foliglurax (1, 3, or 10 mg/kg, oral administration) + MPTP

Procedure: Mice were treated daily with Foliglurax or vehicle for 10 days. On day 5, a single

injection of MPTP (20 mg/kg, intraperitoneal) was administered. The animals were

euthanized on day 11.

Outcome Measures:

Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-

performance liquid chromatography (HPLC).

Dopamine transporter (DAT) binding in the striatum and substantia nigra was quantified by

autoradiography.

Markers of astrogliosis (GFAP) and microglial activation (Iba1) in the striatum were

assessed by immunohistochemistry.
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Parameter Vehicle MPTP
MPTP +
Foliglurax
(1 mg/kg)

MPTP +
Foliglurax
(3 mg/kg)

MPTP +
Foliglurax
(10 mg/kg)

Striatal

Dopamine (%

of Control)

100% ~40% ~50% ~80% ~55%

Striatal DAT

Binding (% of

Control)

100% ~50% ~60% ~90% ~65%

Striatal GFAP

Levels (% of

Control)

100% ~180% ~160% ~110%* ~150%

*p < 0.05 compared to MPTP group

These results indicate that Foliglurax at a dose of 3 mg/kg provided significant neuroprotection

against MPTP-induced dopaminergic neurodegeneration and reduced neuroinflammation.

Symptomatic Efficacy in MPTP-Treated Primates
Studies in MPTP-treated macaques, a gold-standard model for preclinical PD research,

demonstrated the potential of Foliglurax to alleviate motor symptoms and levodopa-induced

dyskinesia.

Animal Model: Cynomolgus monkeys (Macaca fascicularis) were rendered parkinsonian by

systemic administration of MPTP.

Treatment: Foliglurax was administered orally, both as a monotherapy and as an adjunct to

a sub-optimal dose of levodopa.

Outcome Measures:

Parkinsonian disability was assessed using a standardized primate rating scale,

evaluating symptoms such as bradykinesia, tremor, posture, and mobility.
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Levodopa-induced dyskinesia was rated using a dyskinesia scale.

In a study by Charvin et al. (2018), Foliglurax as an adjunct to levodopa induced a robust and

dose-dependent reversal of parkinsonian motor symptoms in MPTP-treated macaques.

Furthermore, Foliglurax strongly decreased the severity of levodopa-induced dyskinesia.

These findings provided a strong rationale for advancing Foliglurax into clinical trials.

Phase II Clinical Trial of Foliglurax (NCT02619221)
A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the

efficacy and safety of Foliglurax as an adjunct to levodopa in patients with Parkinson's disease

experiencing motor fluctuations.

Study Design and Methodology
Patient Population: 157 patients with idiopathic Parkinson's disease, experiencing at least

2.5 hours of "OFF" time per day and troublesome dyskinesia.

Treatment Arms:

Placebo (twice daily)

Foliglurax 10 mg (twice daily)

Foliglurax 30 mg (twice daily)

Duration: 28 days of treatment.

Primary Endpoint: Change from baseline in daily awake "OFF" time, as assessed by patient-

completed Hauser diaries.

Secondary Endpoints: Change from baseline in "ON" time without troublesome dyskinesia

(as recorded in Hauser diaries) and change in the Unified Dyskinesia Rating Scale

(UDysRS) total score.
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Caption: Workflow of the Phase II clinical trial of Foliglurax.

Clinical Trial Results
The Phase II study did not meet its primary or key secondary endpoints.
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Treatment Group Mean Change from Baseline (hours)

Placebo -1.9

Foliglurax 10 mg -2.2

Foliglurax 30 mg -2.4

While there was a numerical trend towards a greater reduction in "OFF" time with Foliglurax,

the differences compared to placebo were not statistically significant. Similarly, no significant

improvements were observed in "ON" time without troublesome dyskinesia or in the UDysRS

scores. Foliglurax was generally well-tolerated.

Conclusion and Future Directions
Foliglurax represented a rational, mechanism-based approach to treating Parkinson's disease

by targeting the glutamatergic system. Preclinical studies in both rodent and primate models of

PD provided a strong foundation for its clinical development, demonstrating both symptomatic

efficacy and potential neuroprotective effects. However, the failure of the Phase II clinical trial to

demonstrate a statistically significant benefit in patients with moderate to severe Parkinson's

disease highlights the challenges of translating preclinical findings to the clinical setting.

Several factors could have contributed to the lack of efficacy in the clinical trial, including the

choice of patient population, the dose levels tested, the duration of treatment, and the inherent

complexities of the disease. Despite the discontinuation of Foliglurax's development, the

exploration of non-dopaminergic targets, including other modulators of the glutamatergic

system, remains a promising avenue for future therapeutic strategies in Parkinson's disease.

Further research is warranted to better understand the role of mGluR4 and other glutamate

receptors in the pathophysiology of PD and to identify patient subpopulations that may be more

likely to respond to this therapeutic approach.

To cite this document: BenchChem. [Foliglurax and its Mechanism of Action in Parkinson's
Disease: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1653653#foliglurax-mechanism-of-action-in-
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1653653?utm_src=pdf-body
https://www.benchchem.com/product/b1653653?utm_src=pdf-body
https://www.benchchem.com/product/b1653653?utm_src=pdf-body
https://www.benchchem.com/product/b1653653?utm_src=pdf-body
https://www.benchchem.com/product/b1653653#foliglurax-mechanism-of-action-in-parkinson-s-disease
https://www.benchchem.com/product/b1653653#foliglurax-mechanism-of-action-in-parkinson-s-disease
https://www.benchchem.com/product/b1653653#foliglurax-mechanism-of-action-in-parkinson-s-disease
https://www.benchchem.com/product/b1653653#foliglurax-mechanism-of-action-in-parkinson-s-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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